4-Ethoxy-3-ethylbenzyl alcohol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-ethylbenzyl alcohol can be achieved through various synthetic routes. One common method involves the alkylation of 4-ethoxybenzyl alcohol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethoxy-3-ethylbenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at high pressure and temperature.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-ethylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-ethoxy-3-ethylbenzaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethoxy-3-ethylbenzyl chloride.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4
Substitution: SOCl2
Major Products Formed
Oxidation: 4-Ethoxy-3-ethylbenzaldehyde
Reduction: 4-Ethoxy-3-ethylbenzyl alkane
Substitution: 4-Ethoxy-3-ethylbenzyl chloride
Scientific Research Applications
4-Ethoxy-3-ethylbenzyl alcohol has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-ethylbenzyl alcohol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group (-OH) can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxybenzyl alcohol
- 3-Ethylbenzyl alcohol
- 4-Methoxy-3-ethylbenzyl alcohol
Uniqueness
4-Ethoxy-3-ethylbenzyl alcohol is unique due to the presence of both ethoxy and ethyl groups on the benzyl alcohol structure. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds. For example, the ethoxy group increases the compound’s solubility in organic solvents, while the ethyl group can influence its steric and electronic properties.
Properties
IUPAC Name |
(4-ethoxy-3-ethylphenyl)methanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-10-7-9(8-12)5-6-11(10)13-4-2/h5-7,12H,3-4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWLFXUNMIAXIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CO)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298163 | |
Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2027537-25-1 | |
Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2027537-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 4-ethoxy-3-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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